4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Overview
Description
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy, phenyl, and pyridinyl groups, as well as a nitrile functional group
Scientific Research Applications
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, followed by cyclization with malononitrile under basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile.
Reduction: Formation of 4-hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarboxamide.
Substitution: Formation of halogenated derivatives of the original compound.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarboxamide: Similar structure but with an amide group instead of a nitrile.
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and nitrile groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
6-oxo-4-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c17-10-12-14(11-6-2-1-3-7-11)19-15(20-16(12)21)13-8-4-5-9-18-13/h1-9H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMPDLXOJHIWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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